molecular formula C19H20N2OS B3481347 N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

Cat. No. B3481347
M. Wt: 324.4 g/mol
InChI Key: IBJCRVZONTZXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide acts as a competitive antagonist of AMPA receptors, binding to the receptor site and preventing the activation of the receptor by glutamate. This results in a decrease in the excitatory neurotransmission mediated by AMPA receptors.
Biochemical and physiological effects:
N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP) in the hippocampus, a process that is thought to underlie learning and memory. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting a potential role in the treatment of addiction. Additionally, N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potency and selectivity as an AMPA receptor antagonist, which allows for precise manipulation of AMPA receptor function in experimental settings. However, one limitation is that N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide does not distinguish between different subunits of AMPA receptors, which may have different functions and regulatory mechanisms.

Future Directions

There are several future directions for research involving N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of interest is the role of AMPA receptors in synaptic plasticity and learning and memory, particularly in the context of neurodegenerative diseases. Another area of interest is the potential therapeutic use of N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in the treatment of addiction and other psychiatric disorders. Additionally, further investigation is needed to understand the specific mechanisms underlying the neuroprotective effects of N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide and its potential as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

N,N-diethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively used in scientific research to study the function and regulation of AMPA receptors. It has been shown to be a potent and selective antagonist of AMPA receptors, blocking their activation by glutamate. This has allowed researchers to investigate the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, addiction, and neurodegenerative diseases.

properties

IUPAC Name

N,N-diethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-4-21(5-2)19(22)15-12-17(18-11-10-13(3)23-18)20-16-9-7-6-8-14(15)16/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJCRVZONTZXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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